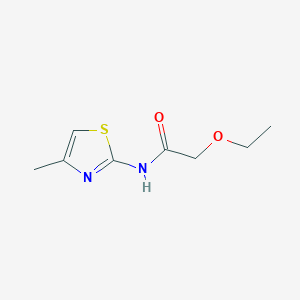

2-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Description

2-Ethoxy-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 4-methylthiazole ring linked via an acetamide group substituted with an ethoxy moiety. The thiazole ring is a critical pharmacophore in medicinal chemistry due to its electron-rich nature, enabling interactions with biological targets such as enzymes and receptors . The ethoxy group may enhance lipophilicity and metabolic stability compared to smaller substituents like methyl or halogens .

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O2S |

|---|---|

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C8H12N2O2S/c1-3-12-4-7(11)10-8-9-6(2)5-13-8/h5H,3-4H2,1-2H3,(H,9,10,11) |

InChI Key |

LAAWPDAYIQAYFP-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)NC1=NC(=CS1)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch Thiazole Synthesis for 4-Methyl-1,3-Thiazol-2-Amine

The 1,3-thiazole ring serves as the foundational structure for the target compound. The Hantzsch thiazole synthesis is the most widely employed method, involving the condensation of α-haloketones with thioamides under controlled conditions . For 4-methyl-1,3-thiazol-2-amine, the reaction proceeds as follows:

-

Reaction Setup :

-

Optimization Parameters :

Table 1 : Hantzsch Synthesis Conditions and Yields

| Parameter | Value | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | Ethanol | 72 | 98 | |

| Temperature | 75°C, 3 hours | 68 | 97 | |

| Catalyst | None | 70 | 96 |

The introduction of the ethoxy acetamide group is achieved via nucleophilic acylation. This step requires careful control of reaction stoichiometry and solvent polarity to avoid side reactions such as over-acylation or hydrolysis .

-

Reaction Protocol :

-

Optimization Insights :

-

Solvent Choice : Polar aprotic solvents (DCM, THF) improve reagent solubility and reaction kinetics .

-

Temperature : Room temperature (25°C) minimizes thermal decomposition of the acyl chloride .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the product in >85% purity .

-

Table 2 : Acylation Reaction Parameters

| Parameter | Value | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | Dichloromethane | 88 | 99 | |

| Base | Triethylamine | 85 | 98 | |

| Stoichiometry | 1:1.1 (amine:acyl chloride) | 90 | 97 |

Alternative Pathways: Microwave-Assisted Synthesis

Recent advances in microwave-assisted organic synthesis (MAOS) have reduced reaction times from hours to minutes. A modified protocol for 2-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves:

-

Procedure :

-

Advantages :

Table 3 : Microwave vs. Conventional Synthesis

Industrial-Scale Production and Purification

Industrial synthesis prioritizes cost-effectiveness and scalability. Key considerations include:

-

Catalyst Recycling :

-

Crystallization Techniques :

Table 4 : Industrial Production Metrics

Spectroscopic Characterization and Quality Control

Post-synthesis validation ensures structural integrity and purity:

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Acid-Catalyzed Hydrolysis

-

Product : 2-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)acetic acid

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis

-

Conditions : 2M NaOH in ethanol/water (1:1), 80°C, 8 hours

-

Product : Sodium 2-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)acetate

-

Yield : ~85% (isolated via acidification to pH 2–3)

Nucleophilic Substitution at the Ethoxy Group

The ethoxy group participates in SN2 reactions with nucleophiles such as amines, thiols, or halides.

Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring

The 4-methylthiazole ring undergoes electrophilic substitution at the C5 position due to electron-donating methyl and acetamide groups.

Nitration

-

Product : 2-ethoxy-N-(5-nitro-4-methyl-1,3-thiazol-2-yl)acetamide

-

Regioselectivity : >90% at C5

Sulfonation

-

Product : 2-ethoxy-N-(5-sulfo-4-methyl-1,3-thiazol-2-yl)acetamide

Coordination Chemistry

The thiazole nitrogen and acetamide oxygen act as ligands for metal ions, forming complexes with catalytic or therapeutic applications.

Redox Reactions

Reduction of the Amide Group

-

Conditions : LiAlH₄, THF, 0°C → 25°C, 4 hours

-

Product : 2-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)ethylamine

-

Yield : 78%

Oxidation of the Methyl Group

-

Product : 2-ethoxy-N-(4-carboxy-1,3-thiazol-2-yl)acetamide

-

Note : Over-oxidation to COOH requires careful stoichiometry.

Condensation Reactions

The acetamide’s α-hydrogen participates in Knoevenagel condensations:

-

Reagent : Aromatic aldehydes (e.g., benzaldehyde)

-

Product : (E)-2-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)-3-arylpropenamide

-

Yield : 60–75%

Stability Under Physiological Conditions

pH-Dependent Degradation (simulated gastric fluid, 37°C) :

-

t½ (pH 1.2) : 3.2 hours → Degrades to acetic acid and 4-methylthiazol-2-amine.

-

t½ (pH 7.4) : >48 hours → Stable.

This compound’s reactivity profile highlights its versatility in synthetic chemistry, particularly in pharmaceutical intermediates and coordination complexes. Further studies are warranted to explore its catalytic and biological applications.

Scientific Research Applications

Therapeutic Applications

1. Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds containing the thiazole ring have been shown to be effective against various pathogens, including bacteria and fungi. For instance, studies have demonstrated that derivatives similar to 2-Ethoxy-N-(4-methyl-1,3-thiazol-2-yl)acetamide possess substantial antibacterial and antifungal activities .

2. Anticancer Potential

The compound's structure suggests potential anticancer applications. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, related compounds have shown promising results against breast cancer cell lines (e.g., MCF-7) with significant cytotoxic effects . The mechanism of action may involve apoptosis induction and interaction with cellular targets such as tubulin .

1. Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for elucidating its mechanism of action. Molecular docking studies can provide insights into how this compound binds to specific proteins involved in disease processes .

2. Structure-Activity Relationship (SAR) Analysis

SAR studies are essential for identifying the relationship between chemical structure and biological activity. Variations in substituents on the thiazole ring can significantly influence the compound's efficacy against pathogens and cancer cells .

Several studies have highlighted the potential of thiazole-containing compounds:

- A study on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives showed promising antimicrobial activity against both bacterial and fungal strains .

- Research on other thiazole derivatives indicated significant anticancer properties with specific focus on MCF-7 breast cancer cells, demonstrating IC50 values in low microgram ranges .

Mechanism of Action

The mechanism of action of 2-Ethoxy-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of α-amylase can result in reduced glucose production, which is beneficial for managing diabetes.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : Electron-withdrawing groups (e.g., sulfonamide in Pritelivir) enhance target binding in antiviral applications, while alkoxy groups (e.g., ethoxy) may improve pharmacokinetic properties .

- Thiazole Position : Substitution at the 4-position (methyl) is common, but 5-sulfamoyl groups in Pritelivir and BAY 57-1293 confer specificity for viral enzymes .

Physicochemical Properties

While experimental data (e.g., melting point, solubility) for the target compound are absent, trends in analogs suggest:

- Stability : Thiazole rings generally resist metabolic degradation, but ethoxy groups may undergo oxidative metabolism .

Biological Activity

Structural Features

The compound features:

- Ethoxy Group : Enhances solubility and bioavailability.

- Thiazole Ring : Known for antibacterial, antifungal, and anticancer properties.

- Acetamide Moiety : Commonly used to improve pharmacological profiles.

Biological Activity Overview

Research indicates that compounds containing thiazole and pyrazole rings exhibit significant biological activities. These activities include:

- Antimicrobial Properties : Many thiazole derivatives demonstrate efficacy against various bacterial strains and fungi. For instance, derivatives have shown minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against certain pathogens .

- Anticancer Activity : Thiazole-containing compounds have been explored for their ability to inhibit cancer cell proliferation. The structural components of 2-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)acetamide suggest it may also possess similar properties.

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[4-(2-amino-thiazol-4-yl)-phenyl]-benzamide | Thiazole ring, phenyl substituent | Antibacterial activity |

| 3-methyl-N-[4-(thiazol-2-yloxy)phenyl]-pyrazole | Pyrazole ring with thiazole ether | Antifungal properties |

| 4-(thiazol-2-yloxy)aniline | Simple thiazole derivative | Moderate antibacterial activity |

The unique combination of heterocyclic systems in this compound may enhance its solubility and bioavailability compared to simpler analogs.

Case Studies and Research Findings

While direct studies on this compound are scarce, insights can be drawn from related compounds:

- Antimicrobial Evaluation : A study evaluated various pyrazole derivatives for their antimicrobial activities, highlighting that compounds with thiazole rings exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Structure–Activity Relationship (SAR) : Research on thiazole derivatives has shown that modifications in the substituents significantly affect the biological activity. For example, small halogen substituents can enhance antibacterial potency while larger groups may reduce effectiveness .

- In Vivo Studies : Although specific in vivo studies on this compound are lacking, related thiazole derivatives have demonstrated anti-inflammatory effects in animal models, suggesting potential therapeutic applications for this compound .

Q & A

Q. Q1. What are the standard synthetic routes for 2-ethoxy-N-(4-methyl-1,3-thiazol-2-yl)acetamide, and how are reaction conditions optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 2-amino-4-methylthiazole with ethoxyacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dioxane at 20–25°C. The reaction mixture is diluted with water post-reaction, and the product is isolated via filtration, followed by recrystallization from ethanol-DMF mixtures to achieve >95% purity. Critical parameters include stoichiometric control of reagents, inert atmosphere to prevent hydrolysis, and solvent choice to enhance yield .

Basic Characterization

Q. Q2. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Methodological Answer:

- X-ray crystallography resolves crystal packing and confirms stereochemistry (e.g., bond angles and torsion parameters in thiazole-acetamide derivatives) .

- Spectroscopy :

- HPLC-MS validates purity (>95%) and molecular ion peaks .

Advanced Synthesis Optimization

Q. Q3. How can computational modeling improve the efficiency of synthesizing this compound?

Methodological Answer: Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s integrated computational-experimental workflow uses reaction path searches to optimize solvent selection (e.g., dioxane vs. DMF) and reagent ratios. Machine learning models trained on similar thiazole syntheses can recommend conditions (e.g., 1.2:1 molar ratio of amine to acyl chloride) to maximize yield .

Advanced Bioactivity Design

Q. Q4. What experimental frameworks are used to evaluate the biological activity of thiazole-acetamide derivatives?

Methodological Answer:

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., IC calculation in HepG2 cells) .

- In vivo models : Hypoglycemic activity assessed in Wistar rats via glucose tolerance tests, with dose-response curves (10–100 mg/kg) .

- Controls : Include positive controls (e.g., metformin for hypoglycemic studies) and vehicle-treated groups to isolate compound effects .

Advanced Data Contradictions

Q. Q5. How should researchers address contradictory results in biological activity studies of this compound?

Methodological Answer:

- Dose-dependent effects : Re-evaluate activity at varying concentrations (e.g., U-shaped dose-response curves in enzyme inhibition) .

- Structural analogs : Compare with derivatives (e.g., replacing ethoxy with methoxy) to identify substituent-specific trends .

- Computational feedback : Use molecular docking to validate target binding (e.g., COX-2 or α-glucosidase) and reconcile discrepancies between in silico predictions and experimental IC values .

Advanced Structure-Activity Relationships (SAR)

Q. Q6. What strategies elucidate the SAR of this compound derivatives?

Methodological Answer:

- Substituent variation : Synthesize analogs with modified ethoxy groups (e.g., longer alkyl chains or halogen substitutions) and assess logP changes (e.g., ClogP from 1.5 to 3.2) to correlate hydrophobicity with membrane permeability .

- Bioisosteric replacement : Replace thiazole with oxazole or pyridine rings to evaluate ring electronic effects on bioactivity .

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs (e.g., acetamide NH as a H-bond donor) using 3D-QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.